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Compound of Interest

Methyl 3-bromo-2-
Compound Name:
hydroxybenzoate

Cat. No.: B1422725

Foreword: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a
molecule is often defined by its functional group tolerance and its capacity to serve as a
versatile scaffold for diversification. Methyl 3-bromo-2-hydroxybenzoate (CAS No. 28165-45-
9) stands as a prime exemplar of such a building block. Its deceptively simple structure, a
substituted salicylic acid derivative, belies a rich chemical reactivity profile. The orthogonal
nature of its three key functional groups—a phenolic hydroxyl, a methyl ester, and an aryl
bromide—provides chemists with a powerful tool for constructing complex molecular
architectures. This guide aims to provide researchers, scientists, and drug development
professionals with a comprehensive technical understanding of this compound, moving beyond
mere data recitation to explain the causal relationships that govern its synthesis, reactivity, and

application.

Core Physicochemical & Structural Characteristics

Methyl 3-bromo-2-hydroxybenzoate is a solid at room temperature, a characteristic that
simplifies handling and weighing operations in a laboratory setting.[1] Its core properties are
summarized below.
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Property Value Source(s)
CAS Number 28165-45-9 [2][3][4]
Molecular Formula CsH7BrOs [2][4]
Molecular Weight 231.04 g/mol [1112]14]
Appearance Solid [1]

Melting Point 277-278 °C [1][5]
Boiling Point 238.8 £ 20.0 °C (Predicted) [5]

Room temperature, in a well-
Storage ] [2][6]
ventilated, dry place

Structural Representation

The molecule's architecture is key to its utility. The intramolecular hydrogen bond between the
phenolic hydroxyl group and the ester's carbonyl oxygen imparts significant conformational
rigidity and influences the molecule's electronic properties.

Caption: Chemical structure of Methyl 3-bromo-2-hydroxybenzoate.

Spectroscopic Profile: A Guide to Characterization

Confirming the identity and purity of Methyl 3-bromo-2-hydroxybenzoate is paramount. The
following analysis provides an expert interpretation of its expected spectroscopic signatures,
which serves as a self-validating system for experimental characterization.

* 'H NMR Spectroscopy: The proton NMR spectrum is highly informative. The methyl ester
protons (-OCHs) will appear as a sharp singlet, typically around & 3.9 ppm.[7] The phenolic
hydroxyl proton (-OH) will be a broad singlet at a significantly downfield shift (potentially > &
10 ppm) due to intramolecular hydrogen bonding and its acidic nature.[8] The three aromatic
protons will appear in the d 6.8-8.0 ppm region, with splitting patterns dictated by their
coupling constants (ortho, meta).

e 13C NMR Spectroscopy: The carbon spectrum will show eight distinct signals. The ester
carbonyl carbon will be the most downfield signal, typically around & 165-170 ppm. The
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aromatic carbons will resonate in the  110-160 ppm range, with the carbon attached to the
hydroxyl group being the most deshielded among the ring carbons. The methyl carbon of the
ester will be the most upfield signal, around & 52 ppm.[7]

« Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the key functional
groups.

o O-H Stretch: A very broad absorption band is expected in the range of 3200-2600 cm~1
due to the strongly hydrogen-bonded phenolic hydroxyl group.[9]

o C-H Stretch: A peak around 2955 cm~* will correspond to the C-H stretching of the methyl
group.[9]

o C=0 Stretch: The ester carbonyl stretch will appear as a strong, sharp peak. Due to
conjugation with the aromatic ring and the intramolecular hydrogen bond, this peak is
shifted to a lower wavenumber, typically around 1680 cm~1.[9]

o C-O Stretch: Multiple C-O stretching bands will be visible between 1300-1100 cm~1.[9]

e Mass Spectrometry (MS): In electron ionization (El) mass spectrometry, the molecular ion
peak [M]* will be observed at m/z 231. A characteristic [M+2]* peak of nearly equal intensity
at m/z 233 will also be present, which is the definitive signature of a monobrominated
compound due to the natural isotopic abundance of 7°Br and 8Br. Common fragmentation
pathways include the loss of the methoxy radical (*OCHs) to give a peak at m/z 200/202 and
the loss of the entire methoxycarbonyl group (¢«COOCHs3) to yield a fragment at m/z 172/174.

Synthesis & Reactivity: A Chemist's Perspective

Understanding the synthesis and reactivity of Methyl 3-bromo-2-hydroxybenzoate is crucial
for its effective utilization. The causality behind synthetic choices and the molecule's
predictable reactivity patterns are key to its role as a building block.

Synthetic Pathways

There are two primary and logical routes to synthesize this compound, each starting from a
readily available precursor.
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» Electrophilic Bromination of Methyl Salicylate: This is arguably the most direct approach. The
hydroxyl group of methyl 2-hydroxybenzoate (methyl salicylate) is a powerful ortho-, para-
directing and activating group for electrophilic aromatic substitution. The ester group is a
meta-directing deactivator. The combined electronic effects strongly favor substitution at the
positions ortho and para to the hydroxyl group. Since the para position (C-5) is sterically
more accessible, it is also a potential site of reaction. However, careful control of reaction
conditions allows for selective bromination at the C-3 position.

» Fischer Esterification of 3-Bromo-2-hydroxybenzoic Acid: This classic method involves
reacting the parent carboxylic acid with methanol in the presence of a strong acid catalyst,
such as sulfuric acid.[10] The reaction is an equilibrium process, and is typically driven to
completion by using a large excess of methanol.[10]

Route 1: Electrophilic Bromination Route 2: Fischer Esterification
Methyl 2-hydroxybenzoate i o . .
( (Methyl Salicylate) 3-Bromo-2-hydroxybenzoic Acid

+ Brz2 or NBS
(Brominating Agent)

+ CHs3OH, H* catalyst
(Methanol, Acid)

Methyl 3-bromo-2-hydroxybenzoate

Methyl 3-bromo-2-hydroxybenzoate

-OH group
O-Alkylation / O-Acylation Cross-Coupling Ester Hydrolysis
(e.g., + R-X, base) (e.g., Suzuki, Heck, Sonogashira) (e.g., + NaOH, H20)

Click to download full resolution via product page

-Br group -COOCHs group

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://uomustansiriyah.edu.iq/media/lectures/4/4_2019_10_11!03_20_25_PM.pdf
https://uomustansiriyah.edu.iq/media/lectures/4/4_2019_10_11!03_20_25_PM.pdf
https://www.benchchem.com/product/b1422725?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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